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molecular formula C10H14N2O3 B8623387 {1,1-Dimethyl-2-[(4-nitrophenyl)oxy]ethyl}amine

{1,1-Dimethyl-2-[(4-nitrophenyl)oxy]ethyl}amine

Cat. No. B8623387
M. Wt: 210.23 g/mol
InChI Key: ZLEGNRCIXSWQIM-UHFFFAOYSA-N
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Patent
US07772250B2

Procedure details

A solution of 2-amino-2-methyl-1-propanol (488 g, 5.47 mol) in tetrahydrofuran (1.46 L) was added over 35 mins to a solution of potassium tert-butoxide (634 g, 5.65 mol) in tetrahydrofuran (2.95 L) at 2±3° C. The mixture was maintained at this temperature for a further 55 minutes before 4-fluoronitrobenzene (551 mL, 3.90 mol) was added over 1 hour 25 mins keeping the temperature below 10° C. The mixture was warmed to 20±3° C. and stirred for 2 hours. Water (1.95 L) and Isopropyl acetate (1.95 L) were charged to the mixture which was stirred, settled and separated. The organic phase was washed again with water (1.95 L) before 5M hydrochloric acid (1.95 L) was charged, keeping the temperature below 25° C. Isooctane (1.95 L) was added and the layers separated. 5M hydrochloric acid (322 mL) was added to the aqueous phase which was then reduced to approximately 3.9 L by vacuum distillation, causing spontaneous crystallisation, and stirred at room temperature overnight. Filtration, washing with water (2×488 mL) and drying in vacuo at around 48° C. afforded the title intermediate as a white solid (972.1 g, 72% th).
Quantity
488 g
Type
reactant
Reaction Step One
Quantity
634 g
Type
reactant
Reaction Step One
Quantity
1.46 L
Type
solvent
Reaction Step One
Quantity
2.95 L
Type
solvent
Reaction Step One
Quantity
551 mL
Type
reactant
Reaction Step Two
Quantity
1.95 L
Type
reactant
Reaction Step Three
Name
Quantity
1.95 L
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].CC(C)([O-])C.[K+].F[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1.C(OC(C)C)(=O)C>O1CCCC1.O>[CH3:5][C:2]([NH2:1])([CH3:6])[CH2:3][O:4][C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
488 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
634 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1.46 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2.95 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
551 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
1.95 L
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
1.95 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 (± 3) °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 1 hour 25 mins
Duration
25 min
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
STIRRING
Type
STIRRING
Details
was stirred
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic phase was washed again with water (1.95 L) before 5M hydrochloric acid (1.95 L)
ADDITION
Type
ADDITION
Details
was charged
CUSTOM
Type
CUSTOM
Details
the temperature below 25° C
ADDITION
Type
ADDITION
Details
Isooctane (1.95 L) was added
CUSTOM
Type
CUSTOM
Details
the layers separated
ADDITION
Type
ADDITION
Details
5M hydrochloric acid (322 mL) was added to the aqueous phase which
DISTILLATION
Type
DISTILLATION
Details
was then reduced to approximately 3.9 L by vacuum distillation
CUSTOM
Type
CUSTOM
Details
crystallisation
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with water (2×488 mL)
CUSTOM
Type
CUSTOM
Details
drying in vacuo at around 48° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(COC1=CC=C(C=C1)[N+](=O)[O-])(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 972.1 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 118.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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